3,3,4,4-Tetrafluorocyclobutene

描述

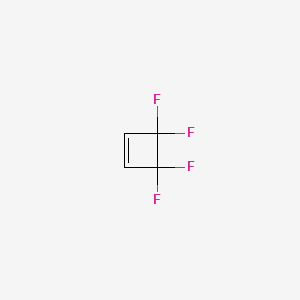

Structure

3D Structure

属性

IUPAC Name |

3,3,4,4-tetrafluorocyclobutene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2F4/c5-3(6)1-2-4(3,7)8/h1-2H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHTJJDFBXCKNEO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(C1(F)F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2F4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201306758 | |

| Record name | 3,3,4,4-Tetrafluorocyclobutene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201306758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2714-38-7 | |

| Record name | 3,3,4,4-Tetrafluorocyclobutene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2714-38-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,3,4,4-Tetrafluorocyclobutene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201306758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3,3,4,4 Tetrafluorocyclobutene and Its Precursors

Synthesis from Halogenated Cyclobutane (B1203170) Derivatives

The transformation of readily available halogenated cyclobutane derivatives serves as a direct and efficient approach to 3,3,4,4-tetrafluorocyclobutene. These methods typically involve elimination or reduction reactions.

Dehydrochlorination Routes

The dehydrochlorination of a suitable monochlorinated tetrafluorocyclobutane precursor offers a direct pathway to introduce the double bond, yielding this compound. This classic elimination reaction is a fundamental strategy in olefin synthesis. While a specific documented instance for the direct dehydrochlorination to this compound is not prevalent in readily available literature, the principles of this reaction are well-established with similar fluorinated systems. For instance, dehydrohalogenation has been effectively used for the synthesis of various fluorinated alkenes researchgate.net.

A related and well-documented process is the dechlorination of vicinal di- or polychlorinated fluorocyclobutanes. The reductive dechlorination of hydrohalocyclobutanes can be achieved using various reagents, with the reaction efficiency being dependent on the structure of the reaction site masterorganicchemistry.com. For example, the dechlorination of 1,2-dichloro-1,2,3,3,4,4-hexafluorocyclobutane using zinc dust is a key step in the synthesis of hexafluorocyclobutene, a closely related perfluorinated cyclobutene (B1205218) . This reaction proceeds by the removal of two chlorine atoms to form the double bond.

| Precursor | Reagent/Conditions | Product | Notes |

|---|---|---|---|

| 1-Chloro-3,3,4,4-tetrafluorocyclobutane (Hypothetical) | Base (e.g., KOH, NaNH2) | This compound | A standard dehydrohalogenation reaction. |

| 1,2-Dichloro-3,3,4,4-tetrafluorocyclobutane | Reducing agent (e.g., Zn) | This compound | A reductive dechlorination to form the double bond. |

Reduction of Perfluorinated Cyclobutenes

A prominent and effective method for the synthesis of this compound involves the selective reduction of hexafluorocyclobutene. Hexafluorocyclobutene is a commercially available perfluorinated alkene and its synthesis is well-established, primarily through the dechlorination of 1,2-dichloro-1,2,3,3,4,4-hexafluorocyclobutane nih.gov.

The subsequent step is the catalytic hydrogenation of the double bond in hexafluorocyclobutene. This reduction needs to be selective to add two hydrogen atoms across the double bond without affecting the C-F bonds. Palladium-on-carbon (Pd/C) is a commonly employed catalyst for the hydrogenation of alkenes masterorganicchemistry.com. The catalytic hydrogenation of fluorinated aromatic compounds has also been demonstrated, indicating the feasibility of reducing C=C bonds in the presence of C-F bonds rsc.orgresearchgate.net. This method provides a clean and efficient route to the target molecule.

| Substrate | Catalyst | Hydrogen Source | Solvent | Product |

|---|---|---|---|---|

| Hexafluorocyclobutene | Palladium on Carbon (Pd/C) | H2 gas | Ethanol or similar | This compound |

| Hexafluorocyclobutene | Platinum(IV) oxide (PtO2) | H2 gas | Ethyl acetate | This compound |

Multistep Synthetic Pathways from Simpler Fluorinated Olefins

Building the cyclobutane ring from smaller, readily available fluorinated olefins is a powerful strategy that allows for significant structural diversity. These multistep pathways often rely on cycloaddition reactions to form the four-membered ring.

Cycloaddition Reactions in Precursor Formation

The [2+2] cycloaddition reaction is a cornerstone of cyclobutane synthesis. In the context of this compound, the cycloaddition of tetrafluoroethylene (B6358150) (TFE) with a suitable two-carbon partner, such as acetylene (B1199291), would theoretically yield a direct precursor. While the direct cycloaddition of TFE and acetylene is not extensively detailed for this specific purpose, the propensity of TFE to undergo [2+2] cycloadditions is well-known. For instance, TFE reacts with butadiene in a stepwise [2+2] cycloaddition under kinetic control to form 2,2,3,3-tetrafluoro-1-vinylcyclobutane researchgate.netchemeo.com. This analogous reaction highlights the feasibility of using TFE as a key component in constructing the tetrafluorocyclobutane core.

The development of such cycloaddition strategies is an active area of research, with various catalytic systems being explored to control the regio- and stereoselectivity of the ring formation scispace.comresearchgate.netresearchgate.netrsc.orgrsc.org.

Strategies Involving Chlorotrifluoroethene

Chlorotrifluoroethene (CTFE) is an important and versatile fluorinated building block. One of its key reactions is thermal dimerization, which proceeds via a [2+2] cycloaddition to yield 1,2-dichloro-1,2,3,3,4,4-hexafluorocyclobutane . This symmetrical dichlorinated cyclobutane is a crucial precursor in several synthetic routes to fluorinated cyclobutenes.

The initial dimerization of CTFE provides a straightforward entry into the C4F6Cl2 system. Subsequent chemical transformations of this precursor, such as dechlorination or dehydrochlorination, can then be employed to generate the desired cyclobutene structure. The physical and chemical properties of 1,2-dichloro-1,2,3,3,4,4-hexafluorocyclobutane are well-characterized, facilitating its use in further synthetic steps nist.govnih.gov.

| Reactant | Reaction Type | Conditions | Product | Yield |

|---|---|---|---|---|

| Chlorotrifluoroethene | Thermal Dimerization | High Temperature | 1,2-Dichloro-1,2,3,3,4,4-hexafluorocyclobutane | Reported to be the primary product |

Direct Fluorination and Functionalization Approaches

The direct introduction of fluorine atoms onto a pre-existing cyclobutane or cyclobutene skeleton is an alternative synthetic strategy. These methods can be challenging due to the high reactivity of many fluorinating agents and the potential for side reactions.

Direct fluorination of hydrocarbons often employs elemental fluorine, which is highly reactive and requires specialized equipment fluorine1.ru. Milder and more selective fluorinating reagents have been developed, such as Selectfluor (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)), which is an electrophilic fluorine source researchgate.net. The application of these reagents to a cyclobutane or cyclobutene substrate could potentially yield 3,3,4,4-tetrafluorocyclobutane or its derivatives.

Another approach is electrochemical fluorination (ECF), which uses an electric current to generate fluorine species in situ. This method has been used for the synthesis of various organofluorine compounds nih.govacs.org. The functionalization of a pre-existing fluorinated cyclobutane, for example through the conversion of other functional groups to fluorine, also represents a viable, though less direct, route nih.gov.

High-Valency Metal Fluoride (B91410) Reagents for Cyclobutene Fluorination

High-valency metal fluorides are potent reagents for the fluorination of unsaturated organic compounds, including fluorinated cyclobutenes. These reactions typically proceed through an oxidative mechanism where the metal ion, in a high oxidation state, facilitates the addition of fluorine across a double bond. The choice of metal fluoride can significantly influence the reaction's outcome, leading to different fluorinated products.

The fluorination of fluorinated cyclobutenes, such as 1,4,4-trifluorocyclobutene and this compound, has been investigated using various high-valency metal fluorides, including cobalt(III) fluoride (CoF₃), manganese(III) fluoride (MnF₃), and silver(II) fluoride (AgF₂). rsc.orgresearchgate.net The general mechanism is believed to involve the initial oxidation of the substrate by the metal ion, which can lead to a radical-cation intermediate. rsc.org This intermediate is then quenched by a fluorine source. rsc.org

Research has shown that the reactivity and selectivity of these fluorinating agents vary. For instance, in the reactions with CoF₃ and MnF₃, vicinal difluorination (the addition of two fluorine atoms to adjacent carbons of the double bond) is the primary pathway. rsc.org In contrast, AgF₂ demonstrates different selectivity. When 1,4,4-trifluorocyclobutene is treated with AgF₂, it primarily yields this compound. rsc.org This suggests that AgF₂ can act as a more selective fluorinating agent for this specific transformation. Further fluorination of this compound with AgF₂ can lead to the formation of 1,3,3,4,4-pentafluorocyclobutene. rsc.org The extent of fluorination can be controlled by adjusting the reaction conditions, with more severe conditions generally leading to more highly fluorinated products. rsc.org

The table below summarizes the principal products observed from the fluorination of fluorocyclobutene precursors with different high-valency metal fluorides.

| Precursor | Reagent | Major Product |

|---|---|---|

| 1,4,4-Trifluorocyclobutene | AgF₂ | This compound |

| 1,4,4-Trifluorocyclobutene | CoF₃ / MnF₃ | Vicinal difluorination products |

| This compound | AgF₂ | 1,3,3,4,4-Pentafluorocyclobutene |

| This compound | CoF₃ / MnF₃ | Vicinal difluorination products |

Divergent Fluorination of Cyclobutanes

Divergent synthesis is a powerful strategy in organic chemistry that allows for the creation of multiple, structurally distinct products from a single starting material by varying the reagents or reaction conditions. This approach has been applied to the synthesis of fluorinated cyclobutanes, providing access to a library of compounds from a common precursor.

A notable example is the divergent fluorination of alkylidenecyclobutanes using an electrophilic fluorinating agent such as Selectfluor (F-TEDA-BF₄). researchgate.net Alkylidenecyclobutanes possess an exocyclic double bond that is susceptible to electrophilic attack. The reaction with Selectfluor is believed to proceed through a radical pathway, where the presence of different nucleophiles in the reaction medium directs the outcome of the reaction, leading to a variety of fluorinated cyclobutane derivatives. researchgate.net

For instance, the reaction of an alkylidenecyclobutane with Selectfluor in the presence of water leads to the formation of a fluorohydrin. If the reaction is carried out in an alcohol solvent, the corresponding fluoroether is obtained. Similarly, using a carboxylic acid as the nucleophile results in the formation of a fluoroester, and under certain conditions, a fluoroketone can be produced. researchgate.net This methodology is particularly valuable as it allows for the introduction of both a fluorine atom and another functional group in a single step, with the cyclobutane ring remaining intact. researchgate.net The yields for these transformations are reported to be in the moderate to excellent range. researchgate.net

The following table illustrates the divergent synthesis of various fluorinated cyclobutane derivatives from a common alkylidenecyclobutane precursor using Selectfluor in the presence of different nucleophiles.

| Precursor Type | Fluorinating Agent | Nucleophile | Product Type |

|---|---|---|---|

| Alkylidenecyclobutane | Selectfluor | Water (H₂O) | Fluorohydrin |

| Alkylidenecyclobutane | Selectfluor | Alcohol (R-OH) | Fluoroether |

| Alkylidenecyclobutane | Selectfluor | Carboxylic Acid (R-COOH) | Fluoroester |

| Alkylidenecyclobutane | Selectfluor | - | Fluoroketone |

Reactivity and Reaction Mechanisms of 3,3,4,4 Tetrafluorocyclobutene

Pericyclic Reactions and Thermal Transformations

Thermal Isomerization to Fluorinated Butadienes

The thermal isomerization of 3,3,4,4-tetrafluorocyclobutene results in the quantitative formation of 1,1,4,4-tetrafluorobuta-1,3-diene. rsc.org This electrocyclic ring-opening reaction is a key transformation of this fluorinated cyclobutene (B1205218), yielding a conjugated diene with fluorine atoms at the terminal positions. The reaction proceeds cleanly, with the butadiene derivative being the sole product observed under the studied conditions. rsc.org

Kinetic and Mechanistic Studies of Thermal Rearrangements

Kinetic studies of the thermal isomerization of this compound have been conducted in the gas phase over a temperature range of 306 to 360°C. rsc.org The reaction is characterized as a homogeneous, first-order, and essentially irreversible process that is likely unimolecular. rsc.org The rate constant for this reaction remains independent of pressure above approximately 40 Torr (5.3 kN m⁻²). rsc.org

The Arrhenius equation derived from high-pressure rate constants determined at ten different temperatures is as follows:

log k/s⁻¹ = 14.09 ± 0.05 – 200,600 ± 500 J mol⁻¹ / 2.303 RT rsc.org

Further investigations at 333.7°C over a pressure range from 0.005 to 70 Torr (0.7 to 9000 N m⁻²) demonstrated a fall-off in the rate constant at lower pressures, a characteristic of unimolecular reactions. rsc.org The experimental data from these fall-off studies align well with calculations based on the Rice–Ramsperger–Kassel–Marcus (RRKM) theory. rsc.org This agreement supports the proposed unimolecular mechanism for the thermal rearrangement.

| Parameter | Value |

| Temperature Range | 306 - 360°C |

| Reaction Order | First-order |

| Pressure Independence | Above ~40 Torr |

| Arrhenius Equation | log k/s⁻¹ = 14.09 ± 0.05 – 200,600 ± 500 J mol⁻¹ / 2.303 RT |

Cycloaddition Reactions

Diels-Alder Reactions as a Dienophile

This compound is recognized as an active dienophile in Diels-Alder reactions. acs.org In these [4+2] cycloaddition reactions, it reacts with conjugated dienes to form six-membered rings. The fluorine atoms on the cyclobutene ring influence its reactivity and the properties of the resulting adducts.

The adducts formed from the Diels-Alder reaction of this compound with butadienes can be catalytically converted to 7,7,8,8-tetrafluorobenzocyclobutenes. acs.org Furthermore, treatment of the dibromide derivative of the butadiene adduct with a base leads to the formation of 7,7,8-trifluorobenzocyclobutene. acs.org

This compound readily forms cycloadducts with a variety of dienes, including butadiene, cyclopentadiene (B3395910), and furan. acs.orgrsc.org

Butadienes: The reaction with butadienes yields fluorinated cyclohexene (B86901) derivatives which can be further transformed into benzocyclobutenes as mentioned previously. acs.org

Cyclopentadiene: The adduct formed with cyclopentadiene is a mixture of endo and exo isomers. acs.org

Furans: Adducts are also formed with furans, and some of their subsequent reactions have been described in the literature. acs.org

| Diene | Adduct Type/Product |

| Butadienes | Fluorinated cyclohexene derivatives (precursors to benzocyclobutenes) |

| Cyclopentadiene | Mixture of endo and exo isomers |

| Furans | Furan adducts |

Olefin Metathesis Reactions

Olefin metathesis has emerged as a powerful tool for the synthesis of complex molecules, and this compound has proven to be a competent substrate in these transformations, particularly in ring-opening metathesis reactions.

The Ring-Opening Cross Metathesis (ROCM) of this compound with electronically rich alkenes represents a significant application of this compound, providing access to non-symmetrical dienes containing a tetrafluoroethylene (B6358150) spacer. olemiss.edu This reaction is typically catalyzed by second-generation Grubbs or Hoveyda-Grubbs catalysts. olemiss.edu The strain in the four-membered ring of this compound provides the thermodynamic driving force for the ring-opening process.

A notable example is the reaction of this compound with butyl vinyl ether, which yields 1-butoxy-3,3,4,4-tetrafluorohexa-1,5-diene. olemiss.edu This transformation demonstrates the feasibility of coupling the fluorinated cyclobutene with an electron-rich olefin, leading to a functionalized diene that can be used in further synthetic manipulations.

Table 1: Examples of ROCM Reactions of this compound with Electronically Rich Alkenes

| Alkene Partner | Catalyst | Product | Reference |

|---|---|---|---|

| Butyl vinyl ether | Grubbs 2nd Gen. | 1-Butoxy-3,3,4,4-tetrafluorohexa-1,5-diene | olemiss.edu |

The diene products obtained from the ROCM of this compound can undergo subsequent regioselective Cross Metathesis (CM) reactions. olemiss.edu This allows for the introduction of additional functional groups and the synthesis of more complex, non-symmetrically substituted dienes. For instance, 1-butoxy-3,3,4,4-tetrafluorohexa-1,5-diene, formed from the ROCM reaction, can be further reacted with styrenes in the presence of a Hoveyda-Grubbs second-generation catalyst. olemiss.edu This subsequent CM reaction proceeds with high regioselectivity, with the metathesis occurring at the terminal double bond of the diene.

Table 2: Regioselective CM of a ROCM Product with Styrenes

| Diene Substrate | Styrene Partner | Catalyst | Product | Reference |

|---|---|---|---|---|

| 1-Butoxy-3,3,4,4-tetrafluorohexa-1,5-diene | Styrene | Hoveyda-Grubbs 2nd Gen. | Non-symmetrically substituted diene | olemiss.edu |

The mechanism of olefin metathesis, in general, involves the formation of a metallacyclobutane intermediate through the reaction of the alkene with the metal carbene catalyst. In the case of this compound, the reaction is initiated by the [2+2] cycloaddition of the ruthenium carbene catalyst to the double bond of the cyclobutene. This is followed by a retro-[2+2] cycloaddition, which leads to the ring-opened product and a new ruthenium carbene. This new carbene can then react with the partner alkene in the cross-metathesis reaction. The presence of the electron-withdrawing fluorine atoms in this compound can influence the electronics of the double bond and the stability of the intermediate metallacyclobutane, thereby affecting the reaction kinetics and catalyst efficiency. The successful application of second-generation ruthenium catalysts suggests their robustness and tolerance to the fluorinated substrate. olemiss.edu

Nucleophilic and Electrophilic Reactivity

Specific studies on the nucleophilic displacement reactions directly on the vinylic carbons of this compound are not well-documented in the scientific literature. The carbon-fluorine bonds on the saturated carbons of the ring are generally expected to be unreactive towards nucleophilic attack under standard conditions due to the high bond strength and the sp3 hybridization of the carbon atoms. While nucleophilic substitution on vinylic fluorides can occur under certain conditions, particularly with activation by electron-withdrawing groups, the specific reactivity of the double bond in this compound towards nucleophiles has not been a significant focus of the reviewed research.

Halogenation and Hydrohalogenation Studies

Detailed research findings on the direct halogenation and hydrohalogenation of this compound are not extensively documented in publicly available scientific literature. General principles of electrophilic addition to alkenes suggest that this compound would be less reactive than its non-fluorinated counterpart, cyclobutene. The highly electronegative fluorine atoms on the carbons adjacent to the double bond exert a strong electron-withdrawing inductive effect, which deactivates the double bond towards electrophilic attack.

In typical halogenation reactions, a halogen molecule (e.g., Br₂, Cl₂) acts as an electrophile. The π electrons of the alkene's double bond attack one of the halogen atoms, leading to the formation of a cyclic halonium ion intermediate. Subsequent nucleophilic attack by the halide ion from the opposite side results in an anti-addition product. For hydrohalogenation, the initial step involves the protonation of the double bond by a hydrogen halide (e.g., HBr, HCl) to form a carbocation intermediate, which is then attacked by the halide ion.

Due to the electron-withdrawing nature of the tetrafluorinated cyclobutyl ring, the formation of a positive charge on the carbons of the double bond, either as a partial charge in a halonium ion or a full charge in a carbocation, would be destabilized. Consequently, more forcing reaction conditions would likely be required for these reactions to proceed compared to standard alkenes.

While specific experimental data for this compound is scarce, the table below outlines the expected products based on general mechanistic understanding of these reactions.

Table 1: Expected Products from Halogenation and Hydrohalogenation of this compound

| Reactant | Reagent | Expected Product |

| This compound | Br₂ | 1,2-Dibromo-3,3,4,4-tetrafluorocyclobutane |

| This compound | Cl₂ | 1,2-Dichloro-3,3,4,4-tetrafluorocyclobutane |

| This compound | HBr | 1-Bromo-3,3,4,4-tetrafluorocyclobutane |

| This compound | HCl | 1-Chloro-3,3,4,4-tetrafluorocyclobutane |

Radical Reactions and Cascade Methodologies

Copper-Catalyzed Radical Cascade Strategies

The application of copper-catalyzed radical cascade strategies specifically to this compound is a specialized area of research with limited available data in the surveyed scientific literature. However, copper catalysis is a well-established method for initiating radical reactions and has been successfully employed in cascade processes involving various unsaturated systems.

In a typical copper-catalyzed radical reaction, a copper(I) salt can act as a single-electron transfer (SET) agent to generate radical species from suitable precursors. These radicals can then engage in a cascade of reactions, such as addition to a double bond followed by cyclization or other bond-forming events.

For a substrate like this compound, a hypothetical copper-catalyzed radical cascade could involve the initial addition of a radical to the double bond. The resulting cyclobutyl radical could then potentially undergo further transformations depending on the reaction design and the presence of other functionalities. The high fluorine content of the molecule would influence the stability and reactivity of any radical intermediates.

Research on other cyclobutene and cyclobutane (B1203170) systems has demonstrated the feasibility of copper-catalyzed radical cascades for the synthesis of complex molecular architectures. rsc.orgresearchgate.netconsensus.app For instance, simple cyclobutanes have been converted to highly functionalized cyclobutenes through a copper-catalyzed radical cascade involving the cleavage of multiple C-H bonds and the formation of new C-N, C-S, or C-Br bonds. rsc.orgresearchgate.netconsensus.app These studies highlight the potential of copper catalysis in activating and functionalizing four-membered ring systems.

Theoretical and Computational Investigations of 3,3,4,4 Tetrafluorocyclobutene

Electronic Structure and Bonding Analysis

The substitution of hydrogen with fluorine in organic molecules instigates profound changes in their electronic landscape. In 3,3,4,4-tetrafluorocyclobutene, these changes are multifaceted, involving rehybridization of atomic orbitals, complex hyperconjugative and back-bonding interactions, and significant Coulombic forces. Computational chemistry provides a powerful lens through which to dissect these intricate electronic phenomena.

The introduction of highly electronegative fluorine atoms at the C3 and C4 positions of the cyclobutene (B1205218) ring leads to significant rehybridization of the carbon atomic orbitals. According to Bent's rule, atomic s-character tends to be directed towards electropositive substituents. Consequently, the C-F bonds in this compound exhibit increased p-character, which in turn increases the s-character of the C3-C4 bond. This rehybridization has a direct impact on the molecular geometry, leading to a shortening and strengthening of the C3-C4 single bond compared to non-fluorinated cyclobutene.

| Bond | Effect of Fluorination | Consequence |

|---|---|---|

| C-F | Increased p-character | Longer and weaker bond than expected |

| C3-C4 | Increased s-character | Shorter and stronger bond |

Hyperconjugation, the interaction of electrons in a sigma orbital with an adjacent empty or partially filled non-bonding p-orbital or antibonding π-orbital, plays a crucial role in the stability and structure of this compound. Specifically, negative hyperconjugation, involving the donation of electron density from the fluorine lone pairs (n_F) to the antibonding σ(C-C) orbitals of the cyclobutene ring, is a significant stabilizing interaction. This n_F → σ(C-C) interaction can influence bond lengths and electron distribution within the molecule.

| Interaction Type | Donor Orbital | Acceptor Orbital | Effect |

|---|---|---|---|

| Negative Hyperconjugation | Fluorine lone pair (n_F) | σ(C-C) | Stabilization, influences bond lengths |

| π-Back-Bonding | Fluorine lone pair (n_F) | π(C=C) | Electron delocalization, stabilization |

The high electronegativity of fluorine atoms creates significant partial negative charges on the fluorine atoms and partial positive charges on the carbon atoms to which they are attached. These charge separations lead to strong intramolecular Coulombic interactions. The repulsive forces between the negatively charged fluorine atoms and the attractive forces between the fluorine atoms and the positively charged ring carbons play a crucial role in determining the molecule's preferred conformation and geometry.

Computational methods, such as mapping the molecular electrostatic potential (MEP), can visualize the charge distribution and identify regions of positive and negative electrostatic potential. These maps are instrumental in understanding how Coulombic forces direct intermolecular interactions and influence the molecule's own structure. In this compound, the balance of these electrostatic interactions, in conjunction with steric effects and the electronic factors discussed above, dictates the final, energetically minimized molecular structure.

Computational Studies of Reaction Mechanisms and Energetics

Computational chemistry is an indispensable tool for elucidating the mechanisms and energetics of chemical reactions. For this compound, theoretical studies have provided valuable insights into its thermal isomerization and other potential reactive pathways.

The thermal isomerization of this compound to 1,1,4,4-tetrafluorobuta-1,3-diene is a well-studied electrocyclic ring-opening reaction. rsc.org Computational studies have been employed to characterize the transition state of this unimolecular reaction. These studies involve locating the saddle point on the potential energy surface that connects the reactant and the product. The geometry of the transition state provides crucial information about the concerted nature of the bond-breaking and bond-forming processes.

For the conrotatory ring-opening of cyclobutene derivatives, the transition state is characterized by a puckered four-membered ring where the C3-C4 bond is significantly elongated, and the substituents on these carbons have started to rotate in the same direction. The activation energy for this process has been determined experimentally, and computational methods such as Rice–Ramsperger–Kassel–Marcus (RRKM) theory have been used to model the reaction kinetics. rsc.org The experimentally determined Arrhenius parameters for the thermal isomerization of this compound are given in the table below. rsc.org

| Parameter | Value |

|---|---|

| Activation Energy (Ea) | 200.6 ± 0.5 kJ/mol |

| Pre-exponential Factor (A) | 1014.09 ± 0.05 s-1 |

Beyond thermal isomerization, computational studies can map the potential energy surface (PES) for other potential reactive pathways of this compound. A PES is a multidimensional surface that represents the potential energy of a system as a function of its geometric parameters. By exploring the PES, chemists can identify various minima corresponding to stable isomers and saddle points corresponding to transition states for different reactions.

For this compound, potential reactive pathways could include cycloadditions, rearrangements, or reactions with other chemical species. DFT calculations are a common method for mapping these surfaces, allowing for the determination of the relative energies of reactants, products, intermediates, and transition states. This information is vital for predicting the feasibility and selectivity of different reactions. While detailed PES maps for a wide range of reactions involving this compound are not extensively documented in the literature, the principles of computational chemistry provide a framework for such investigations.

Advanced Spectroscopic Characterization Techniques in the Study of 3,3,4,4 Tetrafluorocyclobutene

Microwave Spectroscopy for Rotational Spectra and Structural Elucidation

Microwave spectroscopy has been a pivotal technique in determining the precise gas-phase structure of 3,3,4,4-tetrafluorocyclobutene. By analyzing the rotational spectra of the molecule, highly accurate rotational constants can be obtained, which are inversely related to the moments of inertia of the molecule. These moments of inertia are, in turn, dependent on the atomic masses and their geometric arrangement.

A detailed study of the microwave spectra for the normal isotopic species of this compound, as well as its deuterated (d₂) and ¹³C isotopologues, has been conducted. The observed rotational constants are consistent with a molecule of C₂ᵥ symmetry.

The determination of a complete and unambiguous molecular structure from the rotational constants of a single isotopic species is often not possible. To overcome this, the technique of isotopic substitution is employed. By systematically replacing specific atoms with their heavier isotopes (e.g., ¹H with ²H or ¹²C with ¹³C), a new set of rotational constants is obtained for each isotopologue. Since isotopic substitution alters the atomic masses without significantly changing the equilibrium bond lengths and angles (the Born-Oppenheimer approximation), the resulting changes in the moments of inertia can be used to precisely calculate the coordinates of the substituted atoms.

For this compound, the analysis of the microwave spectra of the normal, deuterated (d₂), and ¹³C species has allowed for the determination of a detailed set of structural parameters.

The structural parameters of this compound determined from microwave spectroscopy can be compared with those obtained from other techniques, such as gas electron diffraction and computational chemistry. This comparison is crucial for a comprehensive understanding of the molecular geometry.

A high-level computational study using coupled-cluster theory has provided a theoretical equilibrium structure (re) for this compound. The table below presents a comparison of the key structural parameters obtained from microwave spectroscopy and these ab initio calculations.

| Parameter | Microwave Spectroscopy (r₀) | Ab Initio Calculation (re) |

|---|---|---|

| C=C (Å) | 1.349(6) | 1.340 |

| C-C (Å) | 1.501(6) | 1.506 |

| C-CF₂ (Å) | 1.539(6) | 1.545 |

| C-F (Å) | 1.358(2) | 1.347 |

| ∠C=C-C (°) | 93.6(2) | 93.5 |

| ∠C-C-C (°) | 86.3(2) | 86.5 |

| ∠FCF (°) | 106.2(2) | 106.1 |

Gas Electron Diffraction (GED) for Gas-Phase Structure Determination

The structural parameters obtained from GED (and theoretical calculations) and microwave spectroscopy are not directly comparable without careful consideration. Microwave spectroscopy yields information about the ground vibrational state, resulting in r₀ (vibrationally averaged) or rs (substitution) structures. In contrast, GED provides thermally averaged internuclear distances (rg). Theoretical calculations, on the other hand, can provide the equilibrium structure (re) at the minimum of the potential energy surface.

The reconciliation of these different structural parameters requires converting them to a common basis, typically the equilibrium structure (re). This can be achieved through theoretical calculations of the vibrational-rotational corrections. The good agreement between the microwave-derived r₀ structure and the computationally determined re structure for this compound (as shown in the table above) suggests that the vibrational averaging effects are relatively small for this molecule.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides valuable information about the vibrational modes of a molecule. For this compound, which has C₂ᵥ symmetry, the 30 fundamental vibrational modes are classified into four symmetry species: 9a₁ + 5a₂ + 8b₁ + 8b₂. The a₁, b₁, and b₂ modes are both IR and Raman active, while the a₂ modes are only Raman active.

Detailed IR and Raman spectra have been recorded for this compound and its singly (d₁) and doubly (d₂) deuterated isotopologues in various physical states. ornl.gov The analysis of these spectra, aided by the study of the isotopic shifts, has led to a nearly complete and reliable assignment of the fundamental vibrational frequencies. ornl.gov

A normal-coordinate analysis is typically performed to support and refine the vibrational assignments. This analysis involves developing a force field that describes the potential energy of the molecule as a function of its atomic displacements. The force constants in this field are adjusted to achieve the best possible agreement between the calculated and observed vibrational frequencies for the parent molecule and its isotopologues.

The fundamental vibrational frequencies for this compound are summarized in the table below. ornl.gov

| Symmetry Species | Vibrational Frequencies (cm⁻¹) |

|---|---|

| a₁ | 3152, 1564, 1350, 1162, 1034, 755, 500, 277 |

| a₂ | 957, ~610, 348, 133 |

| b₁ | 3108, 1338, ~1150, 1058, 730, 614, 431 |

| b₂ | 1155, 799, 366, 208 |

The ring-puckering mode, assigned to the a₂ symmetry species at 133 cm⁻¹, is of particular interest as its frequency is sensitive to the mass, location, and extent of halogen substitution on the cyclobutene (B1205218) ring. ornl.gov

Deuterium (B1214612) Isotope Effects on Vibrational Modes

The study of isotope effects, particularly those involving deuterium, provides profound insights into the vibrational dynamics of molecules. cchmc.org In the case of this compound, substituting hydrogen atoms with deuterium, a heavier isotope, leads to predictable shifts in the vibrational frequencies observed in infrared (IR) and Raman spectroscopy. libretexts.org This phenomenon arises because the vibrational energy levels of a molecule are dependent on the masses of its constituent atoms. cchmc.org The replacement of a lighter atom with a heavier one increases the reduced mass of the vibrating system, resulting in a decrease in the vibrational frequency. libretexts.orgajchem-a.com

Infrared and Raman spectra have been extensively analyzed for this compound (TFCB) and its singly (d1) and doubly (d2) deuterated isotopomers. ornl.gov These studies have enabled a comprehensive assignment of the fundamental vibrational modes. ornl.gov The substitution of hydrogen with deuterium primarily affects the vibrational modes associated with the C-H bonds, such as stretching and bending vibrations. libretexts.org For instance, a significant downward shift in frequency is observed for these modes upon deuteration. ornl.gov This isotopic shift is a powerful tool for confirming the assignment of specific vibrational bands in the spectra. libretexts.org

The ring-puckering frequency, a key low-frequency mode in cyclic molecules, has also been examined. For this compound, this mode is observed at 133 cm⁻¹. ornl.gov Comparative analysis with other halogen-substituted cyclobutenes shows that this frequency is systematically dependent on the mass, location, and extent of halogen substitution on the cyclobutene ring framework. ornl.gov The data from deuterated analogs of TFCB further support the assignments of its fundamental vibrations. ornl.gov

| Symmetry Class | Vibrational Mode Description | TFCB (d0) | TFCB (d1) | TFCB (d2) |

|---|---|---|---|---|

| a1 | C-H stretch | 3152 | - | - |

| a1 | C=C stretch | 1564 | - | - |

| b1 | C-H stretch | 3108 | - | - |

| a2 | Ring puckering | 133 | - | - |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic compounds. For this compound, a combination of ¹⁹F, ¹H, and ¹³C NMR provides a complete picture of its molecular architecture.

Fluorine-19 (¹⁹F) NMR spectroscopy is particularly informative for fluorinated compounds due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus. wikipedia.orghuji.ac.il The ¹⁹F nucleus has a nuclear spin of 1/2 and a high gyromagnetic ratio, making it one of the most receptive nuclei for NMR analysis after ¹H and ³H. wikipedia.org A key feature of ¹⁹F NMR is its very wide range of chemical shifts, which spans about 800 ppm, significantly reducing the likelihood of signal overlap that can occur in proton NMR. wikipedia.org

For this compound, the molecular symmetry dictates that all four fluorine atoms are chemically equivalent. Therefore, the proton-decoupled ¹⁹F NMR spectrum is expected to show a single sharp signal (a singlet). The chemical shift of this signal would be characteristic of fluorine atoms attached to a saturated carbon atom adjacent to a double bond. Spin-spin coupling between fluorine nuclei and protons (¹H-¹⁹F coupling) would split this signal into a triplet in the proton-coupled spectrum, due to coupling with the two equivalent vinyl protons. The magnitude of geminal and vicinal ¹H-¹⁹F coupling constants can provide further structural information. huji.ac.il

| Nucleus | Expected Chemical Shift Range (ppm) | Expected Multiplicity (Proton Decoupled) | Expected Multiplicity (Proton Coupled) |

|---|---|---|---|

| ¹⁹F | Organofluorine specific range | Singlet | Triplet |

Proton (¹H) NMR and Carbon-13 (¹³C) NMR spectroscopy complement the ¹⁹F NMR data to confirm the structure of this compound.

In the ¹H NMR spectrum, the two vinyl protons are chemically and magnetically equivalent due to the molecule's symmetry. This would result in a single resonance. In a high-resolution spectrum, this signal would be split into a multiplet due to coupling with the four equivalent fluorine atoms on the adjacent carbons (a quintet, based on the n+1 rule for coupling to equivalent spins). The chemical shift would be in the region typical for olefinic protons.

The proton-decoupled ¹³C NMR spectrum of this compound is expected to exhibit two distinct signals, corresponding to the two different types of carbon environments in the molecule. udel.edu

Olefinic Carbons: A signal for the two equivalent sp² hybridized carbons of the double bond (C=C). The chemical shift for these carbons typically appears in the range of 100-150 ppm. pdx.edu

Fluorinated Carbons: A signal for the two equivalent sp³ hybridized carbons bonded to the fluorine atoms (-CF₂-). The strong electronegativity of the fluorine atoms would cause a significant downfield shift for this signal. udel.edu Furthermore, this signal would be split into a triplet due to the one-bond coupling with the two directly attached fluorine atoms (¹JCF). bhu.ac.in

| Nucleus | Carbon Type | Expected Chemical Shift Range (ppm) | Expected Multiplicity (Proton Decoupled for ¹³C) |

|---|---|---|---|

| ¹H | Olefinic (C=C-H) | ~5.0 - 7.0 | Quintet (due to ¹⁹F coupling) |

| ¹³C | Olefinic (C=C) | 100 - 150 | Singlet |

| Fluorinated (-CF₂-) | Downfield region | Triplet (due to ¹JCF coupling) |

Mass Spectrometry for Molecular Identification and Reaction Product Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation patterns. dtic.mil For this compound, mass spectrometry serves as a primary method for confirming its molecular identity.

In a typical electron ionization (EI) mass spectrum, this compound (C₄H₂F₄) would produce a molecular ion peak (M⁺) corresponding to its molecular weight. The high-resolution mass spectrum would allow for the determination of its exact mass, confirming the molecular formula.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. The cleavage of the cyclobutene ring is an expected fragmentation pathway. Common fragmentation patterns for fluorinated compounds involve the loss of fluorine atoms or CF₂ groups. The analysis of the mass-to-charge ratio (m/z) of the resulting fragment ions helps to piece together the structure of the parent molecule.

Furthermore, mass spectrometry is an invaluable tool for analyzing the products of reactions involving this compound. stanford.edu By comparing the mass spectra of the reaction mixture with that of the starting material, new peaks corresponding to the molecular ions and fragment ions of the products can be identified. This allows for the rapid determination of the molecular weights of reaction products and provides clues to their structures, making it essential for monitoring reaction progress and characterizing new compounds. stanford.edu

| Analysis | Expected Observation | Information Gained |

|---|---|---|

| Molecular Ion (M⁺) | Peak at m/z corresponding to C₄H₂F₄ | Confirmation of Molecular Weight |

| High-Resolution MS | Exact mass of the molecular ion | Confirmation of Elemental Composition |

| Fragmentation Pattern | Loss of F, CF₂, and ring cleavage fragments | Structural Elucidation |

| Reaction Product Analysis | New molecular and fragment ion peaks | Identification of reaction products |

Applications of 3,3,4,4 Tetrafluorocyclobutene in Organic Synthesis

As a Versatile Building Block for Complex Fluorinated Organic Molecules

The unique structural features of 3,3,4,4-tetrafluorocyclobutene make it an attractive starting material for the synthesis of more complex fluorinated organic molecules. It serves as a scaffold upon which further chemical complexity can be built, leading to the formation of fluorinated dienes, polyenes, cycloalkanes, and cycloalkenes.

One of the notable applications of this compound is in the synthesis of non-symmetrical fluorinated dienes through Ring-Opening Cross Metathesis (ROCM). This reaction involves the use of Grubbs or Hoveyda-Grubbs second-generation precatalysts to react this compound with electronically rich alkenes. The outcome is a small library of isolated dienes that feature a tetrafluoroethylene (B6358150) spacer between the double bonds.

Olefin metathesis, in general, is a powerful tool for the formation and cleavage of carbon-carbon double bonds. iupac.org The reaction is catalyzed by transition metal compounds, with ruthenium-based catalysts like the Grubbs catalysts being widely used due to their functional group tolerance. iupac.org In the context of this compound, the strain of the cyclobutene (B1205218) ring provides the thermodynamic driving force for the ring-opening process. utc.edu

The general scheme for the ROCM of this compound can be represented as follows:

Table 1: Representative Catalysts for Ring-Opening Cross Metathesis (ROCM)

| Catalyst | Description |

|---|---|

| Grubbs Catalyst® (1st Generation) | A ruthenium carbene complex widely used in olefin metathesis. |

| Grubbs Catalyst® (2nd Generation) | An improved version with higher activity and better stability. |

These metathesis reactions provide a route to dienes that can be further functionalized, expanding the range of accessible fluorinated molecules. utc.edu

This compound can also be employed in cycloaddition reactions to construct more elaborate fluorinated cyclic systems. A prime example is its participation as a dienophile in Diels-Alder reactions. The Diels-Alder reaction is a concerted [4+2] cycloaddition that forms a six-membered ring. beilstein-journals.org

Specifically, this compound reacts with various dienes to produce fluorinated bicyclic compounds. For instance, its reaction with dienes can lead to the formation of fluorinated benzocyclobutenes. digitellinc.com The reactivity in Diels-Alder reactions is often influenced by the electronic nature of the diene and dienophile. mit.edu

Table 2: Examples of Diels-Alder Reactions with this compound

| Diene | Product Type |

|---|---|

| Butadiene | Fluorinated bicyclo[4.2.0]octene derivative |

| Cyclopentadiene (B3395910) | Fluorinated tricyclic adduct |

The resulting fluorinated cycloalkenes and their derivatives are valuable intermediates for further synthetic transformations. The introduction of the tetrafluorocyclobutane moiety can significantly influence the physical and chemical properties of the resulting molecules.

In the Construction of Bioactive Molecule Analogues

The incorporation of fluorine into bioactive molecules is a common strategy in medicinal chemistry to enhance properties such as metabolic stability, lipophilicity, and binding affinity. nih.govmdpi.comnih.govresearchgate.netmdpi.com

While the synthesis of fluorinated nucleosides is a well-established field, with numerous methods for introducing fluorine into the sugar or base moieties, the use of this compound as a direct precursor for the synthesis of fluorinated C-nucleoside analogues is not extensively documented in the scientific literature based on the conducted research. C-nucleosides, which feature a carbon-carbon bond between the sugar and the base, are of significant interest due to their increased stability towards enzymatic degradation compared to their N-nucleoside counterparts. nih.gov The synthesis of fluorinated C-nucleosides typically involves the coupling of a fluorinated sugar derivative with a suitable nucleobase precursor or the construction of the heterocyclic base onto a fluorinated carbohydrate scaffold. rsc.org

Precursor in Materials Science for Specialty Fluoropolymers

Fluoropolymers are a class of polymers known for their high thermal stability, chemical resistance, and unique surface properties. This compound holds potential as a monomer for the synthesis of specialty fluoropolymers, primarily through Ring-Opening Metathesis Polymerization (ROMP).

ROMP is a powerful polymerization technique for strained cyclic olefins, catalyzed by transition metal complexes, such as those developed by Grubbs and Schrock. nih.govrsc.orgnih.gov The strain in the cyclobutene ring provides the driving force for the polymerization, leading to the formation of unsaturated polymers. The general principle of ROMP involves the reaction of a cyclic alkene with a metal carbene catalyst to generate a metallacyclobutane intermediate, which then undergoes a retro [2+2] cycloaddition to open the ring and form a new metal carbene that propagates the polymerization.

The resulting polymer from the ROMP of this compound would be a poly(1,1,2,2-tetrafluorobut-2-ene-1,4-diyl), a fluorinated polyalkenamer. The properties of this polymer would be influenced by the high fluorine content and the stereochemistry of the double bonds in the polymer backbone.

While the direct homopolymerization of this compound is a plausible route to novel fluoropolymers, its copolymerization with other cyclic olefins could also lead to materials with a wide range of tunable properties. For instance, copolymerization with monomers like chlorotrifluoroethylene (B8367) could yield fluoropolymers with varied characteristics. researchgate.netdntb.gov.ua The field of perfluorocyclobutyl (PFCB) polymers, which are typically synthesized from the thermal cyclodimerization of trifluorovinyl ethers, represents another area of advanced fluoropolymer science where the cyclobutane (B1203170) ring is a key structural feature. nih.gov

Table 3: Potential Fluoropolymers Derived from Cyclobutene Monomers

| Monomer(s) | Polymerization Method | Potential Polymer Type |

|---|---|---|

| This compound | ROMP | Fluorinated Polyalkenamer |

The development of specialty fluoropolymers from this compound could lead to new materials for a variety of high-performance applications.

Polymerization Studies Involving 3,3,4,4 Tetrafluorocyclobutene

Ring-Opening Metathesis Polymerization (ROMP) of Fluorinated Cyclobutenes

Ring-Opening Metathesis Polymerization is a powerful method for polymerizing cyclic olefins, driven by the relief of ring strain. Cyclobutene (B1205218) and its derivatives are excellent candidates for ROMP due to their significant ring strain energy (approximately 31 kcal/mol). beilstein-journals.org This thermodynamic driving force allows for efficient polymerization under various catalytic conditions. In the case of 3,3,4,4-tetrafluorocyclobutene, research has primarily explored a variant of ROMP known as Ring-Opening Cross Metathesis (ROCM). ROCM involves the ring-opening of the cyclic monomer and its subsequent reaction with a different, acyclic alkene (a cross-metathesis partner) to form a new linear diene. nih.gov This approach allows for the precise incorporation of the tetrafluorinated butene unit into larger, non-polymeric structures.

The metathesis of this compound is effectively catalyzed by well-defined ruthenium-based complexes, particularly the second-generation Grubbs and Hoveyda-Grubbs catalysts. nih.gov These catalysts are known for their high activity and tolerance to a wide range of functional groups. The choice of catalyst is critical for achieving high yields and selectivity in the metathesis reaction. Second-generation catalysts, which feature an N-heterocyclic carbene (NHC) ligand, have proven particularly effective for the ROCM of this electron-deficient fluorinated alkene. nih.gov First-generation Grubbs catalysts have also been used effectively for the selective ROMP of non-fluorinated cyclobutene derivatives. beilstein-journals.orgresearchgate.net

| Catalyst Type | Specific Catalyst | Application in (Fluoro)cyclobutene Metathesis | Reference |

|---|---|---|---|

| Grubbs 2nd Generation | (IMesH2)(PCy3)(Cl)2Ru=CHPh | Catalyzes the ROCM of this compound with electron-rich alkenes. | nih.gov |

| Hoveyda-Grubbs 2nd Generation | (IMesH2)(Cl)2Ru=CH(o-OiPrPh) | Used for ROCM of this compound and subsequent cross-metathesis reactions. | nih.gov |

| Grubbs 1st Generation | (PCy3)2(Cl)2Ru=CHPh | Demonstrated for selective ROMP of non-fluorinated cyclobutene derivatives. | beilstein-journals.orgresearchgate.net |

Several factors critically influence the outcome of metathesis reactions involving cyclobutenes. The high ring strain of the cyclobutene ring is the primary thermodynamic driving force for the reaction. beilstein-journals.org Other key factors include the choice of catalyst, solvent, and temperature, which can be manipulated to control selectivity, particularly when other reactive olefins are present.

Catalyst Choice : Second-generation Grubbs and Hoveyda-Grubbs catalysts are highly active and necessary for the ROCM of the electron-poor this compound. nih.gov

Solvent : The choice of solvent can significantly impact reaction selectivity. For instance, in the ROMP of non-fluorinated cyclobutene derivatives, using a polar, weakly coordinating solvent like tetrahydrofuran (B95107) (THF) can enhance the selective polymerization of cyclobutene over other cyclic olefins like norbornene. beilstein-journals.org

Temperature : Lower temperatures can also enhance selectivity. The selective ROMP of cyclobutene derivatives in the presence of norbornene derivatives has been successfully achieved at 0 °C. beilstein-journals.orgresearchgate.net

Substrate Reactivity : The electronic nature of the cross-metathesis partner is crucial. Electron-rich alkenes, such as vinyl ethers, are effective partners for the ROCM reaction with the electron-deficient this compound. nih.gov

Copolymerization Strategies with Various Monomers

Copolymerization represents the most explored route for incorporating the this compound unit into larger molecules. Due to the electronic properties of the fluorinated double bond, strategies often involve pairing it with monomers of opposite electronic character to promote efficient reactions.

The ROCM of this compound with electron-rich vinyl monomers, such as butyl vinyl ether, is the primary documented polymerization strategy for this compound. nih.gov In this reaction, the ruthenium catalyst initiates the ring-opening of the fluorinated cyclobutene. The resulting ruthenium alkylidene intermediate then reacts with the electron-rich vinyl ether in a cross-metathesis step. This process yields a non-symmetrical diene containing the intact tetrafluoroethylene (B6358150) spacer from the original cyclobutene monomer. nih.gov This strategy provides a precise method for synthesizing functionalized dienes that can be used as building blocks in further chemical synthesis. nih.gov The principle of copolymerizing electron-deficient fluoroalkenes with electron-rich vinyl ethers is a well-established strategy in fluoropolymer chemistry. rsc.org

The reaction between an electron-deficient alkene like this compound and an electron-rich alkene like a vinyl ether has a strong tendency to be alternating. This is because the significant difference in the electronic nature of the two monomers promotes a sequential, alternating insertion. In radical copolymerizations of other fluoroalkenes (e.g., chlorotrifluoroethylene) with vinyl ethers, a strong alternating tendency is observed, often explained by the formation of an electron donor-acceptor complex between the comonomers. rsc.org

In the context of the ROCM of this compound, the reaction mechanism inherently produces a 1:1 adduct of the two monomer units, which constitutes a perfectly alternating structure at the molecular level. nih.gov The catalyst opens the cyclobutene ring and then reacts with one molecule of the vinyl ether to produce the final diene product before potentially reacting with another cyclobutene molecule. This prevents the formation of long homopolymer sequences and ensures the creation of a well-defined alternating architecture.

Characterization of Resulting Polymer Architectures and Properties

The primary products from the metathesis of this compound with vinyl ethers are not high molecular weight polymers, but rather specifically structured, non-symmetrical dienes. nih.gov The characterization of these products focuses on confirming their precise chemical structure. Standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) and mass spectrometry are used to elucidate the exact connectivity and geometry of the resulting dienes. For the ROMP of other, non-fluorinated cyclobutenes, Gel Permeation Chromatography (GPC) is used to determine molecular weight and polydispersity, and NMR is used to determine the stereochemistry of the double bonds in the polymer backbone, which are often found to have a high cis-configuration. beilstein-journals.orgbeilstein-journals.org

| Product | Characterization Technique | Observed Properties | Reference |

|---|---|---|---|

| 1-Butoxy-3,3,4,4-tetrafluorohexa-1,5-diene (from ROCM with butyl vinyl ether) | ¹H, ¹³C, ¹⁹F NMR | Spectroscopic data confirms the structure of the non-symmetrical diene product. | nih.gov |

| General Poly(cyclobutene) (non-fluorinated) | ¹H NMR | The double bonds in the polymer backbone are predominantly in the cis-configuration (~70%). | beilstein-journals.org |

| General Poly(cyclobutene) (non-fluorinated) | GPC | Used to determine molecular weight and polydispersity of the resulting polymer. | beilstein-journals.org |

Research on Derivatives and Analogues of 3,3,4,4 Tetrafluorocyclobutene

Synthesis and Reactivity of Substituted 3,3,4,4-Tetrafluorocyclobutenes

The functionalization of the tetrafluorocyclobutene ring allows for the modulation of its chemical properties and the introduction of diverse functionalities. Research has focused on the synthesis of analogues with various substituents, particularly halogens and alkoxy groups, and on the development of asymmetric methods to produce chiral derivatives.

The introduction of halogens (other than fluorine) and alkoxy groups onto the cyclobutene (B1205218) ring provides handles for further chemical transformations. The synthesis of these compounds often involves substitution reactions on perhalogenated cyclobutenes. For instance, amines, mercaptans, and alkoxides are known to react with certain fluoroolefins to substitute a halogen and produce a new functionalized olefin.

An example of this reactivity is the reaction between 1-methoxy-2-chloro-tetrafluorocyclobutene and ethanethiol. In the absence of a catalyst at elevated temperatures (140°C), this reaction yields a cyclobutenone, a transformation analogous to reactions observed with amines cdnsciencepub.com. The reactivity of these substituted cyclobutenes is pivotal for creating a wider array of derivatives. Halo-substituted alkylthiophenes, for example, are valuable compounds that react under various conditions to yield a wide range of derivatives useful in materials chemistry jcu.edu.au.

Table 1: Examples of Reactions of Substituted Tetrafluorocyclobutene Analogues

| Reactant 1 | Reactant 2 | Conditions | Product Type | Reference |

| 1-methoxy-2-chloro- tetrafluorocyclobutene | Ethanethiol | 140°C | Cyclobutenone | cdnsciencepub.com |

| Perfluorocyclobutene | Diethylphosphine (B1582533) | - | Cyclobutenylphosphine | cdnsciencepub.com |

| 2-chlorotetrafluorocyclobutene | Methanethiol (B179389) | - | Cyclobutenyl sulfide | cdnsciencepub.com |

The synthesis of chiral fluorinated cyclobutane (B1203170) derivatives has been a challenging but important goal in synthetic chemistry due to their potential in medicinal chemistry and materials science. A significant breakthrough has been the development of a rhodium-catalyzed asymmetric hydroboration of gem-difluorinated cyclobutenes. nih.gov This method provides access to chiral gem-difluorinated α-boryl cyclobutanes and monofluorinated cyclobutenes with excellent control over the product's region and stereochemistry. nih.govbohrium.com

The process relies on a mild and highly selective hydroboration with pinacolborane (HBPin). Subsequent treatment with a base, sometimes with a palladium catalyst, can lead to formal hydrodefluorination products while retaining the four-membered ring structure. nih.gov The resulting chiral gem-difluorinated α-boryl cyclobutanes are highly versatile building blocks, enabling the synthesis of a diverse range of enantioenriched fluorinated cyclobutane derivatives. nih.govbohrium.com

Table 2: Rhodium-Catalyzed Asymmetric Synthesis of Chiral Cyclobutane Derivatives

| Substrate Family | Catalyst System | Key Reagent | Product Type | Selectivity | Reference |

| gem-Difluorinated cyclobutenes | Rhodium catalyst | HBPin | Chiral gem-difluorinated α-boryl cyclobutanes | Excellent regio- and enantioselectivity | nih.govbohrium.com |

| gem-Difluorinated cyclobutenes | Rhodium catalyst | HBPin, then base (+/- Pd) | Chiral monofluorinated cyclobutenes | Excellent regio- and enantioselectivity | nih.gov |

Organometallic Chemistry of 3,3,4,4-Tetrafluorocyclobutene Derivatives

Organometallic compounds, which feature a direct bond between a metal and a carbon atom, are central to modern chemistry. The tetrafluorocyclobutene scaffold has been incorporated into various organometallic structures, particularly through derivatives containing phosphorus and sulfur, and as a ligand in transition metal complexes.

Phosphorus and sulfur-containing derivatives of tetrafluorocyclobutene have been synthesized through the reaction of phosphines and thiols with halogenated cyclobutenes. For example, diethylphosphine and methanethiol react with cyclobutenes of the general formula XC=CYCF₂CF₂ (where X and Y can be Cl or F) to yield substituted products like (C₂H₅)₂PC=CYCF₂CF₂ and CH₃SC=CYCF₂CF₂. cdnsciencepub.com

These reactions typically proceed via substitution of a halogen on the double bond. In some cases, disubstituted products can be obtained, such as CH₃SC=C(SCH₃)CF₂CF₂ from the reaction of methanethiol with perfluorocyclobutene. Similarly, di(tertiary phosphines) like (C₆H₅)₂PC=C(P(C₆H₅)₂)CF₂CF₂ can be prepared. cdnsciencepub.com These phosphorus and sulfur derivatives are important as they can act as ligands for transition metals.

The phosphorus and sulfur derivatives of tetrafluorocyclobutene can serve as ligands in coordination chemistry, binding to transition metals to form stable complexes. nih.gov While the direct coordination of this compound itself is less common, its functionalized derivatives offer versatile binding modes. The development of bulky, electron-rich phosphine (B1218219) ligands has been crucial for improving the efficiency and selectivity of metal-catalyzed reactions, and cyclobutene-derived phosphines can contribute to this field. nih.gov

Transition metal complexes can exhibit a wide range of geometries and properties. wikipedia.org For instance, complexes of transition metals with nitrogen, oxygen, and sulfur donor ligands have been explored for various applications. omicsonline.org The incorporation of the rigid, fluorinated cyclobutene backbone into a ligand can influence the steric and electronic environment around the metal center, potentially leading to novel catalytic activities.

Cyclobutene-Derived Building Blocks for Broader Chemical Synthesis

The derivatives of this compound are increasingly recognized as valuable building blocks for the synthesis of more complex molecules. fluorochem.co.uk The combination of the strained sp³-rich cyclobutane ring and the gem-difluoromethylene unit is of particular interest in medicinal chemistry, as these motifs can serve as bioisosteres for other functional groups, such as carbonyls, and can improve the physicochemical properties of drug candidates. nih.gov

The chiral derivatives obtained through asymmetric synthesis are especially powerful, providing access to enantiomerically pure, complex molecules. nih.gov For example, 3,3-difluorocyclobutyl-substituted building blocks, including carboxylic acids, amines, and alcohols, have been synthesized on a multigram scale for use in drug discovery programs. researchgate.net The development of convergent synthetic strategies using common intermediates has made a large array of novel monofunctionalized and bifunctionalized fluorinated cyclobutane building blocks accessible for constructing new chemical entities. nih.gov

Fluorinated Cyclobutane-Derived Building Blocks

This compound serves as a valuable starting material for the synthesis of various fluorinated cyclobutane-derived building blocks. These building blocks are of significant interest in medicinal chemistry and materials science due to the unique properties conferred by the fluorine atoms and the cyclobutane ring. The rigid, three-dimensional nature of the cyclobutane scaffold, combined with the electronic effects of fluorine, can significantly influence the biological activity and physicochemical properties of molecules.

One key transformation of this compound involves its fluorination to produce more highly fluorinated cyclobutane derivatives. For instance, the reaction of this compound with silver(II) fluoride (B91410) (AgF₂) can yield 1,3,3,4,4-pentafluorocyclobutene. researchgate.net This process demonstrates a method for increasing the fluorine content of the cyclobutane ring, providing access to building blocks with altered electronic properties.

Another important class of derivatives is the 3,3,4,4-tetrafluorocyclobutane-1,2-diols. These can be synthesized through the thermal [2+2] cycloaddition of 2,2-difluoro enol silyl (B83357) ethers, which leads to the corresponding silyl-protected diols. oup.com Subsequent desilylation affords the trans and cis isomers of the diol. oup.com These diols are versatile bifunctional molecules that can serve as precursors for a range of other functionalized four-membered ring compounds. oup.com For example, the cis-diol can be converted to the corresponding ketone. oup.com

The development of synthetic routes to various fluorinated cyclobutane building blocks, such as those containing trifluoromethyl groups or single fluorine atoms, highlights the broader importance of this class of compounds in drug discovery. nih.govbioorganica.com.uaresearchgate.netbohrium.com While not all are directly synthesized from this compound, their study underscores the value of the fluorinated cyclobutane motif as a bioisostere for groups like the tert-butyl group, offering improved metabolic stability in some cases. nih.gov The synthesis of these building blocks on a multigram scale makes them accessible for broader research and development. bioorganica.com.uaresearchgate.netbohrium.com

Precursors to Squarate and Squaramide Derivatives

A significant application of derivatives of this compound is in the synthesis of squaric acid and its derivatives, namely squarates and squaramides. Squaric acid (3,4-dihydroxycyclobut-3-ene-1,2-dione) is a versatile building block in various fields, including the construction of metal-organic frameworks (MOFs) and in organic synthesis.

Historically, the first synthesis of squaric acid involved the hydrolysis of 1,2-diethoxy-3,3,4,4-tetrafluorocyclobutene. mdpi.com This derivative is directly accessible from this compound, establishing a clear synthetic link between the two. The reaction proceeds by replacing the fluorine atoms at the 1 and 2 positions with ethoxy groups, followed by hydrolysis to yield the dione (B5365651) structure of squaric acid.

Squaric acid can be readily converted to squarate esters, such as dimethyl squarate and diethyl squarate, through simple esterification reactions with the corresponding alcohols. mdpi.com These squarate esters are key intermediates in the synthesis of squaramides. Squaramides are formed by the reaction of squarate esters with primary amines under mild conditions. mdpi.com This reaction can produce both mono- and di-squaramides, depending on the stoichiometry of the amine used.

The resulting squaramide units are important in the design of functional molecules, including catalysts and ligands for MOFs. mdpi.com The structural rigidity and hydrogen-bonding capabilities of the squaramide moiety make it a valuable component in supramolecular chemistry and materials science.

| Precursor Compound | Target Derivative | Key Transformation |

| This compound | 1,3,3,4,4-Pentafluorocyclobutene | Fluorination with AgF₂ researchgate.net |

| 2,2-Difluoro enol silyl ethers | 3,3,4,4-Tetrafluorocyclobutane-1,2-diols | Thermal [2+2] cycloaddition and desilylation oup.com |

| 1,2-Diethoxy-3,3,4,4-tetrafluorocyclobutene | Squaric Acid | Hydrolysis mdpi.com |

| Squaric Acid | Squarate Esters (e.g., Dimethyl squarate) | Esterification mdpi.com |

| Squarate Esters | Squaramides | Reaction with primary amines mdpi.com |

Future Directions and Emerging Research Avenues for 3,3,4,4 Tetrafluorocyclobutene Research

Development of Novel Catalytic Transformations

The reactivity of the double bond and the strained ring of 3,3,4,4-tetrafluorocyclobutene offers fertile ground for the development of new catalytic transformations. A key emerging area is the application of modern catalysis to manipulate this scaffold in ways that were not previously possible.

One of the most promising recent advancements is the use of Ring-Opening Cross Metathesis (ROCM). nih.gov The ROCM of this compound with electronically rich alkenes, facilitated by second-generation Grubbs or Hoveyda-Grubbs catalysts, has been shown to produce non-symmetrical dienes containing a tetrafluoroethylene (B6358150) spacer. nih.govresearchgate.net This reaction represents the first example of ROCM applied to polyfluorinated cyclobutenes and opens the door to a wide array of subsequent functionalizations. nih.gov

Future research will likely focus on expanding the scope of metathesis partners and developing more efficient and selective catalytic systems. This includes:

Asymmetric Catalysis: Developing chiral catalysts to control the stereochemistry of ring-opening reactions, leading to enantiomerically enriched fluorinated products.

Expanding Cross-Metathesis Partners: Investigating a broader range of alkenes as coupling partners to introduce diverse functional groups.

Tandem Catalysis: Designing one-pot reaction sequences where the initial ring-opening is followed by another catalytic transformation, such as hydrogenation, hydroformylation, or cyclization, to rapidly build molecular complexity.

Beyond metathesis, there is significant potential for exploring other catalytic transformations, such as transition-metal-catalyzed C-H activation of the methylene (B1212753) groups or cycloaddition reactions beyond the classical Diels-Alder pathways. acs.org

| Catalytic Transformation | Catalyst Example | Product Type | Potential Advancement |

| Ring-Opening Cross Metathesis (ROCM) | Grubbs 2nd Gen. Catalyst | Non-symmetrical dienes | Asymmetric variants, expanded substrate scope |

| Diels-Alder Cycloaddition | Thermal or Lewis Acid | Fluorinated benzocyclobutenes | Catalytic, enantioselective versions |

| Catalytic Hydrogenation | Palladium on Carbon (Pd/C) | 3,3,4,4-Tetrafluorocyclobutane | Selective partial hydrogenation |

Exploration of New Synthetic Applications in Complex Molecule Synthesis

The fluorinated products derived from this compound are valuable intermediates for synthesizing more complex molecules, particularly those of interest in medicinal chemistry and materials science. The gem-difluorocyclobutane motif is increasingly recognized as a desirable structural unit in drug discovery, offering a unique combination of polarity and lipophilicity. nih.govbioorganica.com.ua

The dienes produced from ROCM can be further elaborated. For instance, subsequent regioselective cross-metathesis with styrenes or butoxylation followed by dihydroxylation and cyclization has been used to create complex structures like 3,3,4,4-tetrafluorohexopyranose. nih.gov This demonstrates a clear pathway from a simple fluorinated cyclobutene (B1205218) to complex, fluorinated scaffolds that are otherwise difficult to access.

Future avenues in this area include:

Synthesis of Bioactive Molecules: Incorporating the tetrafluorocyclobutane or ring-opened motifs into known pharmacophores to modulate their physicochemical properties, such as metabolic stability and binding affinity.

Fluorinated Analogues of Natural Products: Using this compound as a starting material to generate fluorinated versions of natural products, which can exhibit enhanced or novel biological activities.

Development of Fluorinated Polymers: Utilizing the diene products of ROCM as monomers in ring-opening metathesis polymerization (ROMP) to create novel fluoropolymers with unique thermal and chemical properties.

Advanced Computational Modeling for Predictive Reactivity and Structure

Computational chemistry is an increasingly powerful tool for understanding and predicting the behavior of molecules. For strained and electronically complex systems like this compound and its derivatives, computational modeling can provide invaluable insights that guide experimental work.

Studies on related perfluoroalkenes have successfully used computational methods like UHF (Unrestricted Hartree-Fock), B3LYP (a hybrid density functional theory method), and MP2 (Møller-Plesset perturbation theory) to predict the significant geometrical distortions that occur upon one-electron reduction to form radical anions. nih.govlu.se These models can elucidate how the π* and σ* orbitals interact to influence molecular structure and reactivity. nih.gov

Future computational research on this compound will likely involve:

Reaction Mechanism Elucidation: Using DFT and other high-level computational methods to map the potential energy surfaces of catalytic transformations, such as ROCM or Diels-Alder reactions. This can help in understanding selectivity and in designing more efficient catalysts.

Predicting Spectroscopic Properties: Calculating NMR, IR, and other spectroscopic data to aid in the characterization of new, complex products derived from this compound. researchgate.net

Virtual Screening: Modeling the interactions of potential drug candidates containing the tetrafluorocyclobutane motif with biological targets to predict binding affinities and guide synthetic efforts.

| Computational Method | Application Area | Predicted Property |

| Density Functional Theory (DFT) | Reaction Mechanisms | Transition state energies, reaction pathways |

| Møller-Plesset Perturbation Theory (MP2) | Structural Analysis | Molecular geometry, orbital interactions |

| Unrestricted Hartree-Fock (UHF) | Radical Species | Electronic structure of radical anions |

Integration in Supramolecular Chemistry and Advanced Materials

The high fluorine content and defined geometry of this compound and its derivatives make them intriguing candidates for use in supramolecular chemistry and the design of advanced materials. Fluorine atoms are generally poor hydrogen bond acceptors, but they can participate in other non-covalent interactions, such as F···F and F···H contacts, which can direct the self-assembly of molecules in the solid state. ethz.ch

While direct research on the supramolecular chemistry of this compound is nascent, studies on other highly fluorinated molecules, such as those containing the pentafluorosulfanyl (SF₅) group, show that F···F contacts can be significant organizing forces in crystal packing. ethz.ch The electron-poor nature of the C-F bond can also lead to favorable interactions with electron-rich systems.

Emerging research directions include:

Crystal Engineering: Systematically studying the solid-state structures of derivatives to understand how the tetrafluorocyclobutane unit influences crystal packing. This knowledge can be used to design materials with specific properties, such as liquid crystals or porous organic frameworks.

Fluorinated Liquid Crystals: Incorporating the rigid and polar tetrafluorocyclobutane core into mesogenic structures to create new liquid crystalline materials with tailored phase behavior and electro-optical properties.

Advanced Polymers and Membranes: Using this compound-derived monomers to synthesize fluoropolymers for applications requiring high thermal stability, chemical resistance, and specific gas permeability, such as in advanced membranes for separations.

Fluorous Chemistry: Exploring the use of highly fluorinated derivatives in fluorous phase chemistry, which facilitates catalyst and product separation. researchgate.net